An In-depth Technical Guide to the Physicochemical Properties of (4-Nitropyridin-2-YL)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (4-Nitropyridin-2-YL)methanamine
Introduction
(4-Nitropyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its structure, which incorporates a pyridine ring, a nitro group, and a methanamine substituent, suggests a unique electronic and steric profile that makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity and physicochemical characteristics of the pyridine ring, while the primary amine provides a key functional handle for further chemical modifications.
This technical guide offers a comprehensive overview of the known and anticipated physicochemical properties of (4-Nitropyridin-2-YL)methanamine. In light of the limited publicly available experimental data for this specific compound, this document also serves as a procedural manual, providing detailed, field-proven protocols for the experimental determination of its key properties. The insights and methodologies presented herein are designed to empower researchers to fully characterize this compound, thereby facilitating its effective utilization in discovery and development pipelines.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.
General Information
| Property | Value | Source |
| IUPAC Name | (4-Nitropyridin-2-yl)methanamine | - |
| CAS Number | 771581-04-5 | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| SMILES | NCC1=NC=CC(=O)=C1 | [1] |
| Appearance | To be determined experimentally. Analogous compounds such as 2-methyl-4-nitropyridine appear as brown to yellow crystalline powders.[2] | - |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] | - |
Thermal Properties
-
Boiling Point: The boiling point has not been experimentally determined. Given the presence of polar functional groups and the potential for intermolecular hydrogen bonding, a relatively high boiling point is anticipated. For comparison, the less substituted 2-(Aminomethyl)pyridine has a boiling point of 202-204°C.[5]
Solubility Profile
Quantitative solubility data for (4-Nitropyridin-2-YL)methanamine in various solvents is not currently published. However, based on its structure, a qualitative assessment can be made. The presence of the polar nitro and amine groups suggests potential solubility in polar protic and aprotic solvents. For similar compounds like 3-Amino-4-nitropyridine, solubility has been observed in ethanol and dichloromethane, with limited solubility in water.[3]
Acidity/Basicity (pKa)
The pKa value(s) for (4-Nitropyridin-2-YL)methanamine have not been reported. The molecule possesses two key ionizable centers: the basic aminomethyl group and the pyridine ring nitrogen, which is also basic. The electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen significantly. For reference, the pKa for the conjugate acid of pyridine is approximately 5.2. The aminomethyl group's basicity will also be influenced by the electronic effects of the substituted pyridine ring.
Experimental Protocols for Physicochemical Characterization
The following section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of (4-Nitropyridin-2-YL)methanamine.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp, narrow melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method using a digital melting point apparatus is a standard and reliable technique.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[6]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to obtain an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.[8]
-
Final Measurement: Decrease the heating rate to 1-2°C per minute.[8] Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Rationale: For thermally stable, non-solid compounds, the boiling point is a key physical constant. The reflux method provides an accurate measurement by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.[9]
Protocol:
-
Apparatus Setup: Assemble a microscale reflux apparatus using a round-bottom flask, a condenser, and a heating mantle or sand bath.[9]
-
Sample Addition: Add approximately 5 mL of the liquid sample and a boiling chip or stir bar to the flask.
-
Thermometer Placement: Insert a calibrated thermometer through the condenser, positioning the bulb just above the surface of the liquid.[10]
-
Heating: Gently heat the sample to a controlled boil, allowing a stable reflux to establish.
-
Temperature Reading: Record the stabilized temperature on the thermometer. This is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Solubility Determination (Isothermal Shake-Flask Method)
Rationale: Quantitative solubility data is critical for drug formulation and reaction condition optimization. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[3]
Protocol:
-
Sample Preparation: Add an excess amount of (4-Nitropyridin-2-YL)methanamine to vials containing a known volume of the desired solvents (e.g., water, ethanol, DMSO, dichloromethane).
-
Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Isothermal Shake-Flask Solubility Workflow.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its biological activity and physicochemical properties. Potentiometric titration is a precise method for determining pKa by monitoring pH changes during titration.[11]
Protocol:
-
Solution Preparation: Prepare a solution of (4-Nitropyridin-2-YL)methanamine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions.[1]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[12]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment.[13]
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments like COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.
-
Expected ¹H NMR Features: The aromatic protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the positions of the nitro and methanamine groups. The methylene protons of the methanamine group will likely appear as a singlet, and the amine protons may be a broad singlet.
-
Expected ¹³C NMR Features: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The carbon attached to the nitro group will be significantly deshielded.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix 1-2 mg of the sample with ~100 mg of dry KBr and press it into a transparent disk.[18] ATR allows for direct analysis of the solid powder.[19]
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H stretching (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine).
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretches at approximately 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹.
-
N-H bending (amine): ~1590-1650 cm⁻¹.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[20][21]
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and stable.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.[22]
-
Data Acquisition: Acquire the mass spectrum.
-
Expected Features:
-
Molecular Ion (M⁺•): The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 153).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[23][24] The benzylic C-N bond may also cleave, leading to characteristic fragments.
-
Data Summary and Conclusion
The table below summarizes the known and to-be-determined physicochemical properties of (4-Nitropyridin-2-YL)methanamine.
| Property | Known/Predicted Value | Status |
| Molecular Formula | C₆H₇N₃O₂ | Known |
| Molecular Weight | 153.14 g/mol | Known |
| Melting Point | Expected crystalline solid | To be determined |
| Boiling Point | Expected >200°C | To be determined |
| Aqueous Solubility | Expected to be low | To be determined |
| Organic Solvent Solubility | Expected to be soluble in polar organics | To be determined |
| pKa | Multiple values expected | To be determined |
| ¹H NMR | Characteristic aromatic & aliphatic signals | To be determined |
| ¹³C NMR | Characteristic aromatic & aliphatic signals | To be determined |
| FTIR | Key functional group absorptions predicted | To be determined |
| Mass Spectrum | M⁺• at m/z 153, characteristic fragments | To be determined |
This guide provides a foundational understanding of (4-Nitropyridin-2-YL)methanamine and equips researchers with the necessary protocols to thoroughly characterize its physicochemical properties. The systematic application of these methodologies will generate the critical data required to advance the use of this versatile compound in scientific research and drug development endeavors.
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